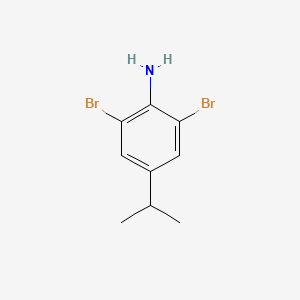

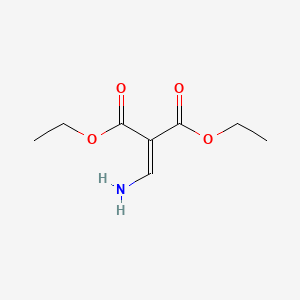

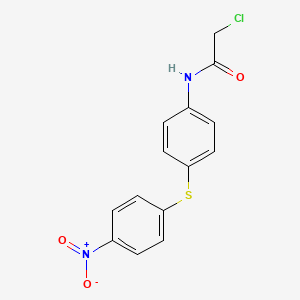

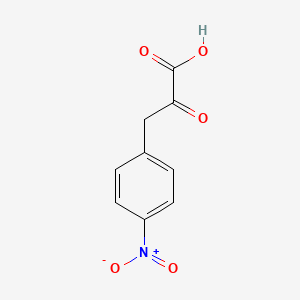

![molecular formula C8H10N2O2 B1295477 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione CAS No. 64186-72-7](/img/structure/B1295477.png)

2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione is a diazabicyclooctane derivative, a class of compounds that have garnered interest due to their potential applications in supramolecular chemistry and as building blocks for various chemical syntheses. These compounds are characterized by their bicyclic structure containing nitrogen atoms and their ability to form stable hydrogen bonds, which is crucial for their self-assembly into larger structures.

Synthesis Analysis

The synthesis of related diazabicyclooctane derivatives has been explored in several studies. For instance, enantiomerically pure 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives were obtained from azido-tosyl-azabicycloheptanes through ring expansion under radical conditions . Additionally, a convergent synthesis approach has been developed for 3,5-diazabicyclo[2.2.2]octane-2,6-diones, which allows for the creation of a large series of compounds with varying substituents . These methods highlight the versatility and potential for synthesizing a variety of diazabicyclooctane derivatives, including the one .

Molecular Structure Analysis

The molecular structure of diazabicyclooctane derivatives is of particular interest due to their potential for forming hydrogen bonds and their crystalline properties. Single-crystal X-ray diffraction analysis has been used to determine the structure of these compounds, revealing that they often crystallize in forms that allow each molecule to form four hydrogen bonds . This propensity for hydrogen bonding is a key feature that influences their molecular structure and potential applications.

Chemical Reactions Analysis

The reactivity of diazabicyclooctane derivatives has been studied in various chemical reactions. For example, the synthesis of 2,6-diazabicyclo[3.2.1]oct-3-enes involved the nucleophilic addition of acyclic enaminoketones to pyrrole-diones . Furthermore, the alkylation of 2,7-diazabicyclo[2.2.2]octane-3,8-diones has been shown to proceed at sulfur atoms when thiolated, leading to the formation of diazabicyclooctadienes . These reactions demonstrate the chemical versatility of diazabicyclooctane derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclooctane derivatives are closely related to their molecular and crystal structures. The ability to form stable hydrogen bonds and crystallize in various forms directly impacts their physical properties, such as solubility and melting points. The synthesis of racemic and enantiomeric diazabicyclooctane-dicarboxylic acids and their diesters has provided insights into the self-assembly and crystal structures of these compounds, revealing persistent and stable motifs in their crystal structures . These properties are essential for their use in supramolecular chemistry and as functionalized building blocks.

Aplicaciones Científicas De Investigación

Base-Assisted Michael Addition Reactions

Recent advancements in base-assisted Michael addition reactions highlight the efficiency of various organic and inorganic bases in promoting C-C and C-X bond formation. These reactions are pivotal for synthesizing natural products and drugs through tandem sequences like Michael and Aldol additions, including Robinson annulation. Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) play significant roles in initiating these reactions, demonstrating the versatility and importance of diazabicyclo compounds in organic synthesis (Thirupathi, Mamatha Jyothi, & Sripathi, 2022).

Heterocyclic Compound Synthesis

Research on heterocyclic chemistry, including the synthesis of 2,3-benzodiazepine analogues and related compounds, underscores the significance of nitrogen-containing heterocycles in medicinal chemistry. These compounds have shown potential against various diseases with no current remedies, demonstrating the critical role of synthetic heterocyclic compounds in drug discovery and development (Földesi, Volk, & Milen, 2018).

Catalytic Oxidation of Cyclohexene

The selective catalytic oxidation of cyclohexene, leading to a variety of industrially significant intermediates, showcases the application of catalysts in controlling reaction specificity. This approach is essential for synthesizing chemicals with varied oxidation states and functional groups, highlighting the importance of catalyst design in industrial applications (Cao et al., 2018).

Polymer and Material Science

In polymer and material science, conjugated polymers containing high-performance electron-deficient pigments like isoDPP, BDP, and NDP demonstrate potential for electronic device applications. The structural resemblance and variation among these compounds allow for distinct optical, electrochemical, and device performances, emphasizing the role of synthetic chemistry in advancing materials science (Deng et al., 2019).

Design of Artificial Ribonucleases

The design of artificial ribonucleases, incorporating imidazole residues and polycationic domains based on 1,4-diazabicyclo[2.2.2]octane, illustrates the application of synthetic chemistry in developing catalysts for RNA hydrolysis. This research contributes to our understanding of molecular design principles for creating efficient biocatalysts (Konevetz et al., 2002).

Propiedades

IUPAC Name |

2,5-dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-3-4-10(2)6-5(9)7(11)8(6)12/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFJYOGQRAWTTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C1C(=O)C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214384 |

Source

|

| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |

CAS RN |

64186-72-7 |

Source

|

| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064186727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.